1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine
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Overview
Description
1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of a cyclobutane precursor, followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.
Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutane: Lacks the amine group, which may affect its reactivity and applications.
1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-ol:
Uniqueness: 1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine is unique due to its specific combination of halogen atoms and the amine group on the cyclobutane ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF2N/c11-7-1-6(2-8(12)3-7)9(15)4-10(13,14)5-9/h1-3H,4-5,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWMFRMKQLJSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC(=CC(=C2)Br)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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